molecular formula C10H17ClN4 B595008 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride CAS No. 1245645-32-2

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride

Cat. No. B595008
CAS RN: 1245645-32-2
M. Wt: 228.724
InChI Key: VPODAGVKEOMABJ-UHFFFAOYSA-N
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Description

5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride is a unique chemical compound with the linear formula C10H16N4 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .


Molecular Structure Analysis

The InChI key for this compound is JNKIAPCJQSFACR-UHFFFAOYSA-N . This indicates the unique molecular structure of the compound.

Scientific Research Applications

5-HT7 Receptor Antagonism

A study focused on synthesizing piperazin-1-yl substituted unfused heterobiaryls, including analogs similar to 5-Ethyl-2-(piperazin-1-yl)pyrimidine hydrochloride, as ligands for 5-HT7 receptors. The research aimed to understand the structural features affecting the 5-HT7 binding affinity. Findings indicated that the presence of an alkyl group at position 6 of the pyrimidine significantly enhances binding affinity, and certain analogs exhibited antagonistic properties in functional tests, demonstrating potential as multi-receptor agents (Strekowski et al., 2016).

Antiproliferative Activity Against Cancer Cell Lines

Another research synthesized derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one, closely related to this compound. These compounds were evaluated for antiproliferative effects against various human cancer cell lines using the MTT assay. Among the series, certain compounds showed promising activity, suggesting potential as anticancer agents (Mallesha et al., 2012).

Antimicrobial Activity

Research on 5-alkyl-6-substituted uracils and related derivatives, bearing structural similarities to this compound, demonstrated in vitro activities against a panel of Gram-positive and Gram-negative bacteria, as well as the yeast-like pathogenic fungus Candida albicans. This study highlighted the potential of these compounds in developing new antimicrobial agents (Al-Turkistani et al., 2011).

Mechanism of Action

Safety and Hazards

The compound is classified as a combustible solid . It is recommended to handle it with appropriate safety measures, including wearing protective clothing and avoiding eye and skin contact .

Future Directions

The future research directions for this compound could involve further exploration of its potential neuroprotective and anti-neuroinflammatory properties . Additionally, more detailed studies on its physical and chemical properties, as well as its safety profile, would be beneficial.

properties

IUPAC Name

5-ethyl-2-piperazin-1-ylpyrimidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4.ClH/c1-2-9-7-12-10(13-8-9)14-5-3-11-4-6-14;/h7-8,11H,2-6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPODAGVKEOMABJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=C(N=C1)N2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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